2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is an important boric acid derivative .
Synthesis Analysis
The compound can be obtained by a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound is a significant reaction intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .Scientific Research Applications
Synthesis of Complex Organic Compounds
This compound is used in the synthesis of complex organic compounds . It is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
Crystal Structure Analysis
The compound is used in crystal structure analysis . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
Density Functional Theory (DFT) Studies
The compound is used in DFT studies . DFT is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
Molecular Electrostatic Potential Studies
The compound is used in studies of molecular electrostatic potential . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
Boron Neutron Capture Therapy
The compound has been widely used in boron neutron capture therapy . This is a form of cancer treatment that selectively destroys cancer cells without harming surrounding healthy tissue .
Drug Transport Polymers
The compound is used in the creation of drug transport polymers . These are polymers designed to deliver drugs to specific sites in the body, improving the efficacy of the drug and reducing side effects .
Suzuki Reaction
The compound is used in the Suzuki reaction . This is a type of carbon-carbon coupling reaction that is widely used in organic synthesis .
Preparation of Fluorenylborolane
The compound can be used to prepare fluorenylborolane . This is a type of boronic acid pinacol ester compound that has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Safety and Hazards
Future Directions
Boric acid compounds like this one have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also used in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, pH can affect the reactivity of the boronic acid moiety, potentially influencing the compound’s interactions with its targets. Additionally, temperature and other environmental conditions could affect the compound’s stability and reactivity.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the reaction of 2-fluoroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-fluoroaniline", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as Pd(OAc)2 or PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid precipitate.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline." ] } | |
CAS RN |
1831130-33-6 |
Product Name |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Molecular Formula |
C12H17BFNO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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